molecular formula C9H19ClN2O2 B1423963 N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236262-90-0

N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1423963
CAS RN: 1236262-90-0
M. Wt: 222.71 g/mol
InChI Key: GIBHMTGGPKFOTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride” are not specified in the sources I found .

Scientific Research Applications

Drug Delivery Systems

Polymeric microspheres incorporating similar structural motifs have been developed for targeted drug delivery. For instance, Swamy et al. (2013) explored the preparation and characterization of pH-sensitive microspheres crosslinked with N,N′-Methylenebisacrylamide for drug delivery applications. These microspheres were designed to release hypertensive drugs in a controlled manner, showing potential for precise drug delivery systems (Swamy et al., 2013).

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of novel compounds with significant antimicrobial activities. Zhuravel et al. (2020) highlighted the synthesis of pyrrolidine derivatives through reactions that could lead to new treatments for bacterial and fungal infections (Zhuravel et al., 2020).

Antimuscarinic Activity

The structural elements of the compound have been utilized in the synthesis of metabolites with antimuscarinic activities. Brown et al. (1993) described the synthesis of a metabolite of aprophen, which displayed antimuscarinic activity, indicative of its potential therapeutic application in treating conditions mediated by muscarinic receptors (Brown et al., 1993).

Solid State Chemistry

Investigations into the polymorphism of pharmaceutical compounds provide insights into their stability and efficacy. Yanagi et al. (2000) reported on the preparation and characterization of two crystalline forms of a pyrrolidinyl benzamide compound, showcasing the importance of solid-state chemistry in drug development and formulation (Yanagi et al., 2000).

Coordination Chemistry

In coordination chemistry, the compound's structural features have been explored for the development of metal complexes with potential applications in catalysis and material science. Chavez et al. (1996) discussed the synthesis, structure, and properties of a copper(II) complex, emphasizing the role of coordination chemistry in the development of novel materials and catalysts (Chavez et al., 1996).

properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-11(6-7-12)9(13)8-4-3-5-10-8;/h8,10,12H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBHMTGGPKFOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(2-hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride

CAS RN

1236262-90-0
Record name 2-Pyrrolidinecarboxamide, N-ethyl-N-(2-hydroxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236262-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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